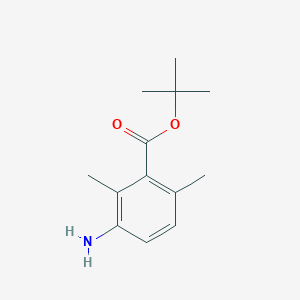
4-Ethyl-2-(4-fluorophenyl)hexane-2,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl-2-(4-fluorophenyl)hexane-2,4-diol is a chemical compound with the molecular formula C14H21FO2 and a molecular weight of 240.314 g/mol It is characterized by the presence of an ethyl group and a fluorophenyl group attached to a hexane-2,4-diol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2-(4-fluorophenyl)hexane-2,4-diol typically involves the reaction of 4-fluorobenzaldehyde with ethylmagnesium bromide to form the corresponding alcohol. This intermediate is then subjected to a Grignard reaction with 2-bromohexane to yield the final product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures are essential to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Ethyl-2-(4-fluorophenyl)hexane-2,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted fluorophenyl derivatives.
Aplicaciones Científicas De Investigación
4-Ethyl-2-(4-fluorophenyl)hexane-2,4-diol has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Ethyl-2-(4-fluorophenyl)hexane-2,4-diol involves its interaction with specific molecular targets and pathways. The presence of the fluorophenyl group can enhance its binding affinity to certain receptors or enzymes, leading to modulation of their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-Ethyl-2-methylhexane: Similar in structure but lacks the fluorophenyl group.
2-(4-Fluorophenyl)hexane-2,4-diol: Similar but without the ethyl group.
4-Ethyl-2-(4-chlorophenyl)hexane-2,4-diol: Similar but with a chlorine atom instead of fluorine.
Uniqueness
4-Ethyl-2-(4-fluorophenyl)hexane-2,4-diol is unique due to the presence of both ethyl and fluorophenyl groups, which confer distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability and reactivity, making it valuable in various applications.
Propiedades
Número CAS |
21133-87-9 |
|---|---|
Fórmula molecular |
C14H21FO2 |
Peso molecular |
240.31 g/mol |
Nombre IUPAC |
4-ethyl-2-(4-fluorophenyl)hexane-2,4-diol |
InChI |
InChI=1S/C14H21FO2/c1-4-14(17,5-2)10-13(3,16)11-6-8-12(15)9-7-11/h6-9,16-17H,4-5,10H2,1-3H3 |
Clave InChI |
DEKTTZLLHCKGEN-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)(CC(C)(C1=CC=C(C=C1)F)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



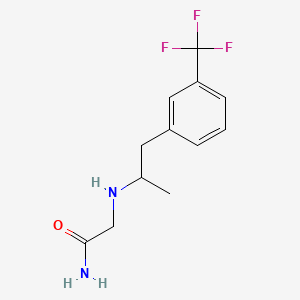

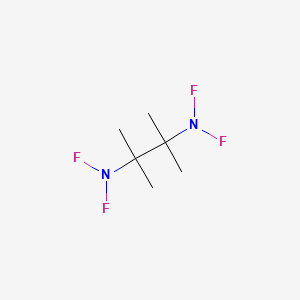
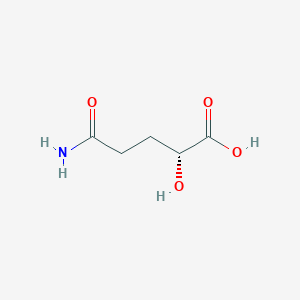
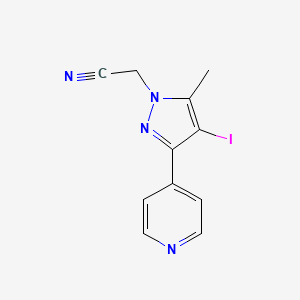
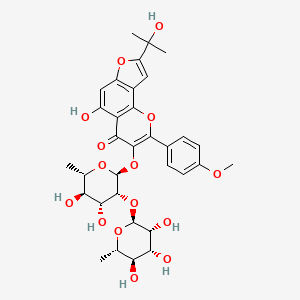
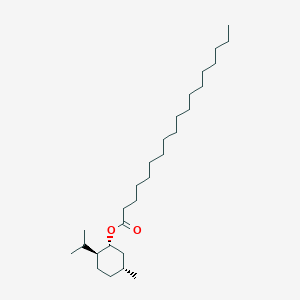
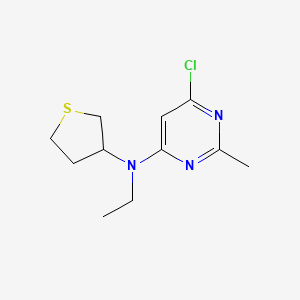


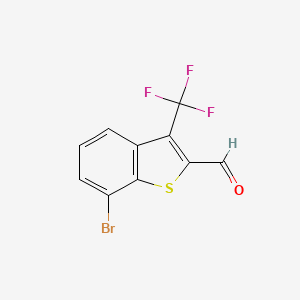
![5-O-[2-(4-benzhydrylpiperazin-1-yl)ethyl] 3-O-methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride](/img/structure/B15292216.png)
